REACTION_CXSMILES
|
[CH3:1][N:2]([C:7]1[CH:8]=[C:9]([C:17]([O:19][CH3:20])=[O:18])[CH:10]=[C:11]([CH:16]=1)[C:12]([O:14]C)=[O:13])[S:3]([CH3:6])(=[O:5])=[O:4].[OH-].[Na+]>C1COCC1.CO.O>[CH3:20][O:19][C:17]([C:9]1[CH:10]=[C:11]([CH:16]=[C:7]([N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4])[CH:8]=1)[C:12]([OH:14])=[O:13])=[O:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.842 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
THF MeOH
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0.112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Saturated NaHCO3 (10 mL) was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (to remove <10% unreacted starting material)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=C(C1)N(S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.598 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |